Structural and Lipophilic Differentiation: 4-Ethoxy vs. 4-Methoxy Benzamido Substituent
The target compound (CAS 392318-32-0) features a 4-ethoxybenzamido group at the thiadiazole 5-position, whereas the most active reported analog, compound 5f, bears a 4-methoxybenzamido group. This substitution replaces a methyl ether (-OCH3) with an ethyl ether (-OCH2CH3), increasing the calculated logP by approximately 0.5 units (from ~2.8 to ~3.3, estimated via XLogP3) and the molecular weight from 353.4 g/mol to 367.4 g/mol [1] [2]. The increased lipophilicity and steric bulk may alter membrane permeability and target binding interactions, potentially leading to differential cytotoxicity profiles [3].
| Evidence Dimension | Molecular lipophilicity (logP) and molecular weight |
|---|---|
| Target Compound Data | logP ~3.3 (XLogP3 estimated), MW 367.44 g/mol |
| Comparator Or Baseline | 4-Methoxy analog (5f): logP ~2.8, MW 353.4 g/mol |
| Quantified Difference | ΔlogP ≈ +0.5; ΔMW = +14.0 g/mol |
| Conditions | In silico estimation using XLogP3 algorithm; no experimental logP available |
Why This Matters
Lipophilicity differences can influence cellular uptake, off-target binding, and metabolic clearance rates, making the ethoxy derivative a distinct candidate for cancer cell line screening where improved membrane penetration is desired.
- [1] PubChem XLogP3 descriptor for target compound (calculated). PubChem, National Center for Biotechnology Information. View Source
- [2] Calculated from molecular formula: C16H17N3O4S2, MW 367.44. The 4-methoxy analog formula: C15H15N3O4S2, MW 353.4. View Source
- [3] Almasirad A, et al. Design, synthesis, and biological evaluation of new series of 2-amido-1,3,4-thiadiazole derivatives as cytotoxic agents. Z Naturforsch B. 2016;71(3):205-210. DOI:10.1515/znb-2015-0138. View Source
